molecular formula C17H23N3O2 B2660853 N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide CAS No. 1797066-64-8

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide

Cat. No.: B2660853
CAS No.: 1797066-64-8
M. Wt: 301.39
InChI Key: GCWJQINIRHDERT-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a diethylamino group, and a cyanooxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzamide Core: The starting material, 4-(diethylamino)benzoic acid, is converted to its corresponding benzamide through an amide formation reaction using reagents such as thionyl chloride and ammonia.

    Introduction of the Cyanooxan Group: The cyanooxan group can be introduced through a nucleophilic substitution reaction, where a suitable oxan precursor reacts with a cyanide source under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium cyanide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives of the benzamide group.

    Reduction: May produce reduced forms of the cyanooxan group.

    Substitution: Can result in substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Pathways: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-4-(diethylamino)benzamide: Similar structure but with a different cyano group position.

    N-(4-cyanooxan-4-yl)-4-(dimethylamino)benzamide: Similar structure but with a different alkyl group on the amine.

Uniqueness

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-20(4-2)15-7-5-14(6-8-15)16(21)19-17(13-18)9-11-22-12-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWJQINIRHDERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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